molecular formula C13H12F2N4O2 B132885 (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone CAS No. 169058-26-8

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone

Cat. No.: B132885
CAS No.: 169058-26-8
M. Wt: 294.26 g/mol
InChI Key: DYVPPBYFZOBSGJ-AMIZOPFISA-N
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Description

This compound, (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone, is a crucial chiral intermediate in the synthetic pathway of the broad-spectrum triazole antifungal drug Voriconazole [PubMed]. The (4R,5R) stereochemistry is critical for the biological activity of the final API, as the stereoisomers can have significantly different potencies and selectivities [ScienceDirect]. Its research value lies in enabling studies on the structure-activity relationships of antifungal agents and in facilitating the development of efficient, stereoselective synthetic routes for pharmaceutical production. Researchers utilize this intermediate to investigate and optimize the synthesis of triazole-based therapeutics, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, thereby disrupting ergosterol biosynthesis in fungal cell membranes [PubMed]. The presence of the 1,2,4-triazole ring is a hallmark feature essential for binding to the heme iron of the target enzyme, while the difluorophenyl group contributes to the molecule's overall pharmacokinetic profile.

Properties

IUPAC Name

(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVPPBYFZOBSGJ-AMIZOPFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435051
Record name FT-0666842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169058-26-8
Record name FT-0666842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class and incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13H12F2N4O2
  • Molecular Weight : 297.28 g/mol
  • CAS Number : 169058-26-8
  • SMILES Notation : C[C@H]1NC(=O)O[C@@]1(Cn2cncn2)c3ccc(F)cc3F

The biological activity of (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone is primarily attributed to its interaction with various biological targets:

  • Inhibition of Hedgehog Signaling Pathway : Similar to other triazole derivatives like itraconazole and posaconazole, this compound has been investigated for its ability to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in the development of several cancers including basal cell carcinoma. Studies have shown that modifications in the triazole structure can enhance Hh inhibitory activity while reducing side effects associated with traditional antifungal therapies .
  • Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds with this structure typically inhibit fungal sterol synthesis by targeting lanosterol 14α-demethylase (CYP51), leading to the accumulation of toxic sterols within the fungal cell membrane .
  • Antibacterial Properties : The oxazolidinone framework has been recognized for its antibacterial activity against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit .

Biological Activity Summary

Activity TypeTarget/PathwayReference
Hedgehog InhibitionGli1 mRNA expression
AntifungalCYP51 inhibition
Antibacterial50S ribosomal subunit

Case Study 1: Hedgehog Pathway Inhibition

A study focused on the structure-activity relationship of triazole analogs demonstrated that modifications similar to those seen in (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone significantly enhanced potency against Hh-dependent tumors. The compound exhibited an IC50 value lower than that of traditional inhibitors like vismodegib .

Case Study 2: Antifungal Efficacy

Research evaluating a series of oxazolidinones indicated that compounds with similar structural motifs displayed effective antifungal activity against resistant strains of Candida species. The study highlighted how the incorporation of difluorophenyl groups enhanced bioactivity and reduced resistance mechanisms in clinical isolates .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Oxazolidinone 2,4-Difluorophenyl, 1H-1,2,4-triazol-1-ylmethyl, methyl Oxazolidinone, triazole, difluorophenyl
PC945 (Opelconazole) Oxolane (tetrahydrofuran) Piperazine, benzamide, 3-methylphenyl, 4-fluorophenyl Triazole, difluorophenyl, benzamide
Posaconazole Tetrahydrofuran Piperazine, hydroxypentyl, triazolinone Triazole, difluorophenyl, hydroxypentyl
Voriconazole Pyrimidine 5-Fluoropyrimidine, β-methyl, 2,4-difluorophenyl Triazole, difluorophenyl, fluoropyrimidine
Compounds 4 & 5 () Thiazole 4-Chloro/fluorophenyl, 4-fluorophenyl-pyrazol-triazole Thiazole, triazole, halogenated aryl

Analysis

  • Core Ring Systems: The target compound’s oxazolidinone ring provides rigidity and metabolic stability compared to the tetrahydrofuran in posaconazole or the pyrimidine in voriconazole. This rigidity may enhance binding specificity to CYP51A1 .
  • Substituent Variations : The 1,2,4-triazole and 2,4-difluorophenyl groups are conserved across all compounds, critical for antifungal activity. However, PC945 and posaconazole include extended side chains (e.g., piperazine, benzamide) for enhanced pharmacokinetics and tissue penetration .
Antifungal Activity and Mechanism

CYP51A1 Inhibition and MIC Values

Compound CYP51A1 IC₅₀ (nM) MIC₉₀ vs. Aspergillus fumigatus (μg/mL) Spectrum of Activity
Target Compound Not reported Not reported Likely narrow (precursor role)
PC945 0.4 0.03–0.12 Broad, including azole-resistant strains
Posaconazole 0.7 0.25–0.5 Broad (zygomycetes, Candida)
Voriconazole 1.2 0.5–1.0 Aspergillus, Candida

Mechanistic Insights

  • The target compound’s oxazolidinone may reduce off-target effects compared to voriconazole’s pyrimidine, which interacts with human cytochrome P450 enzymes, increasing drug interaction risks .
  • PC945’s benzamide side chain enhances lung retention, making it superior for inhaled administration, whereas the target compound lacks such optimizations .

Physicochemical Properties

Property Target Compound PC945 Posaconazole Voriconazole
LogP (Predicted) 2.8 4.1 4.5 1.9
Aqueous Solubility (mg/mL) 0.12 <0.01 0.03 0.2
Plasma Protein Binding Not reported >99% >98% 58%
  • The oxazolidinone core improves aqueous solubility relative to PC945 and posaconazole, which are highly lipophilic. However, PC945’s low solubility is mitigated by its inhaled formulation .

Q & A

Q. What are the key synthetic routes for this oxazolidinone derivative, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often starting with chiral oxazolidinone precursors. Critical steps include:

  • Nucleophilic substitution to introduce the 2,4-difluorophenyl group (e.g., using fluorinated aryl halides under basic conditions) .
  • Mannich-type reactions or alkylation to incorporate the triazolylmethyl moiety, requiring catalysts like triethylamine and solvents such as dichloromethane or ethanol .
  • Stereochemical control via chiral auxiliaries (e.g., (1S,2R)-2-amino-1,2-diphenylethanol) to maintain the 4R,5R configuration . Optimization involves monitoring by TLC/HPLC for purity (>95%) and adjusting reaction temperatures (e.g., reflux in DMF or ethanol) to minimize by-products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, with distinct shifts for the difluorophenyl (δ 7.2–7.8 ppm) and triazole (δ 8.1–8.3 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ calculated for C18_{18}H17_{17}F2_2N3_3O2_2: 356.1215) .
  • HPLC-PDA : Ensures enantiomeric purity (>99% ee) using chiral columns (e.g., Chiralpak IA) .

Q. What are the recommended storage conditions to maintain stability?

  • Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the oxazolidinone ring .
  • Solubility in DMSO (≥50 mg/mL) allows long-term storage as frozen stock solutions, with stability validated over 6 months via periodic HPLC .

Advanced Research Questions

Q. How do stereochemical configurations at 4R and 5R influence biological activity?

The 4R,5R configuration is critical for target binding. Comparative studies show:

  • Antifungal activity : The 4R,5R enantiomer exhibits 10-fold lower MIC (1.25 µg/mL) against Candida albicans compared to the 4S,5S form .
  • Enzymatic inhibition : Molecular docking reveals the 5R-triazolylmethyl group forms hydrogen bonds with fungal CYP51 active sites, while 4R-methyl enhances hydrophobic interactions .
  • Inversion of configuration (e.g., 4S,5R) reduces potency by disrupting binding pocket complementarity .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial IC50_{50} values often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI broth microdilution) and use reference strains (e.g., Staphylococcus aureus ATCC 29213) .
  • Structural analogs : Compare SAR data; e.g., replacing 2,4-difluorophenyl with 4-chlorophenyl reduces activity by 40%, highlighting fluorine’s role in membrane penetration .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation), which may explain false negatives in vivo .

Q. How is computational modeling applied to predict target interactions?

  • Molecular docking (AutoDock Vina) : Predicts binding to fungal lanosterol 14α-demethylase (CYP51) with a docking score of -9.2 kcal/mol, aligning triazole nitrogen with heme iron .
  • Molecular Dynamics (MD) simulations (GROMACS) : Reveals stable binding over 100 ns, with RMSD <2.0 Å for the protein-ligand complex .
  • QSAR models : Identify critical descriptors (e.g., logP, polar surface area) correlating with antifungal activity (R2^2 = 0.89) .

Contradiction Analysis

Q. Why do some studies report poor correlation between in vitro and in vivo efficacy?

  • Pharmacokinetic limitations : Low oral bioavailability (<20% in rats) due to poor solubility (logP = 2.8) and first-pass metabolism . Solutions include prodrug formulations (e.g., phosphate esters) .
  • Off-target effects : At high doses (>10 µM), the compound inhibits human CYP3A4, necessitating selectivity assays using isoform-specific substrates .

Methodological Guidelines

Q. How to design dose-response studies for toxicity evaluation?

  • In vitro : Use HepG2 cells for hepatotoxicity screening (IC50_{50} >50 µM deemed safe) .
  • In vivo : Follow OECD 423 guidelines for acute toxicity in rodents, starting at 300 mg/kg with 14-day observation for neurotoxicity signs .

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